3-Methylphenyl phosphate
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Overview
Description
3-Methylphenyl phosphate, also known as tris(3-methylphenyl) phosphate, is an organophosphate compound with the molecular formula C21H21O4P. It is commonly used in various industrial applications, including as a flame retardant and plasticizer. The compound is known for its stability and effectiveness in enhancing the properties of materials it is added to.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methylphenyl phosphate typically involves the reaction of phosphorus oxychloride with 3-methylphenol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
POCl3+3 C7H8O→(C7H7O)3PO+3 HCl
where (C_7H_8O) represents 3-methylphenol.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Methylphenyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form 3-methylphenol and phosphoric acid.
Oxidation: It can be oxidized to form corresponding quinones.
Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkoxides or amines are used under mild conditions.
Major Products:
Hydrolysis: 3-Methylphenol and phosphoric acid.
Oxidation: Quinones.
Substitution: Various substituted phenyl phosphates.
Scientific Research Applications
3-Methylphenyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant in polymer chemistry.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used as a plasticizer and flame retardant in the production of plastics, textiles, and electronics.
Mechanism of Action
The mechanism of action of 3-methylphenyl phosphate involves its interaction with various molecular targets. It can act as an endocrine disruptor by binding to hormone receptors and altering gene expression. The compound can also inhibit certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but studies have shown its potential to affect androgen and estrogen receptors .
Comparison with Similar Compounds
Tricresyl Phosphate (TCP): A mixture of ortho-, meta-, and para-cresyl phosphates. It is also used as a flame retardant and plasticizer but is known for its higher toxicity.
Triphenyl Phosphate (TPP): Another organophosphate compound used in similar applications but with different physical and chemical properties.
Uniqueness: 3-Methylphenyl phosphate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. It is less toxic compared to tricresyl phosphate and has better flame-retardant properties compared to triphenyl phosphate .
Properties
CAS No. |
22987-28-6 |
---|---|
Molecular Formula |
C7H7O4P-2 |
Molecular Weight |
186.10 g/mol |
IUPAC Name |
(3-methylphenyl) phosphate |
InChI |
InChI=1S/C7H9O4P/c1-6-3-2-4-7(5-6)11-12(8,9)10/h2-5H,1H3,(H2,8,9,10)/p-2 |
InChI Key |
GZELFOWMRSGSTI-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=CC=C1)OP(=O)([O-])[O-] |
Origin of Product |
United States |
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